molecular formula C15H13ClO2 B5684815 4-chloro-3-methylphenyl 4-methylbenzoate

4-chloro-3-methylphenyl 4-methylbenzoate

Cat. No.: B5684815
M. Wt: 260.71 g/mol
InChI Key: INUSZZRUVMTISY-UHFFFAOYSA-N
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Description

Significance of Aryl Benzoate (B1203000) Esters in Contemporary Chemical Research

Aryl benzoate esters, the chemical class to which 4-chloro-3-methylphenyl 4-methylbenzoate belongs, are a cornerstone of significant interest in modern chemical research. These compounds, characterized by an ester group linking two aromatic rings, are not merely synthetic curiosities but are pivotal in several scientific domains.

Esterification is a fundamental and widely utilized reaction in organic chemistry for converting carboxylic acids into their corresponding esters. iajpr.com Aryl esters, in particular, serve as crucial intermediates in the synthesis of fine chemicals, including some insecticides and antioxidants. iajpr.com The protection of phenolic hydroxyl groups as esters (such as acetates, benzoates, and pivalates) is a common strategy in the synthesis of complex multifunctional molecules due to their stability and the various methods available for their selective removal. cmu.edu

Furthermore, the structural framework of aryl benzoates is a key component in materials science. The arrangement and electronic nature of the substituents on the aromatic rings can significantly influence the solid-state properties of the molecules. This has led to extensive studies on how substituent changes affect crystal structures and packing, which is a core aspect of crystal engineering. nih.govnih.govresearchgate.net Researchers investigate these compounds to understand the subtle interplay of intermolecular forces and their impact on the macroscopic properties of materials. Some derivatives are also explored for their potential in creating liquid crystals. researchgate.net

In medicinal chemistry, the ester functional group is often incorporated into drug design. It can be used to create pro-drugs, which may exhibit improved tissue mobility before being hydrolyzed by esterases in the body to release the active drug component. nih.gov The study of the hydrolytic stability of various benzoate esters is therefore crucial for modulating the metabolic properties of potential therapeutic agents. nih.gov For instance, research into new 4-amino-3-chloro benzoate ester derivatives has identified promising compounds that act as EGFR tyrosine kinase inhibitors for potential anticancer applications. tandfonline.com

Structural Context and Molecular Architecture of this compound

The molecular architecture of this compound consists of a 4-chloro-3-methylphenol (B1668792) moiety esterified with a 4-methylbenzoic acid (p-toluic acid) moiety. The structure features two phenyl rings connected by an ester linkage (-COO-). One ring, derived from the phenol (B47542), is substituted with a chlorine atom at position 4 and a methyl group at position 3. The other ring, from the benzoic acid, is substituted with a methyl group at position 4.

The precise three-dimensional arrangement and solid-state packing of this compound have not been specifically detailed in widely available literature. However, extensive research on its structural isomers provides a strong basis for understanding its likely conformation. The study of substituted aryl benzoates reveals that the dihedral angle between the two aromatic rings is a key structural parameter, which is highly sensitive to the nature and position of substituents. nih.govnih.govresearchgate.net

For comparison, the crystal structures of several related isomers have been determined. In these compounds, the molecules are generally not planar, and the dihedral angle between the phenyl and benzoate rings varies significantly. This variation is attributed to the electronic and steric effects of the substituents, which influence the crystal packing. For example, the dihedral angle in 3-chlorophenyl 4-methylbenzoate is 71.75 (7)°, while in 4-methylphenyl 4-chlorobenzoate (B1228818) it is 51.86 (4)°. nih.govnih.gov The conformation of the carbonyl group relative to the substituents is another critical feature; in 2-chlorophenyl 4-methylbenzoate, the C=O bond is oriented anti to the ortho-chloro substituent. researchgate.net

Based on these studies, it can be inferred that the chlorine and methyl substituents in this compound would similarly dictate its solid-state conformation and intermolecular interactions.

Interactive Table: Comparative Crystallographic Data of Related Aryl Benzoate Esters

Compound NameFormulaCrystal SystemSpace GroupDihedral Angle (°)Reference
4-Methylphenyl 4-chlorobenzoateC₁₄H₁₁ClO₂MonoclinicP2₁/n51.86 (4) nih.gov
3-Chlorophenyl 4-methylbenzoateC₁₄H₁₁ClO₂MonoclinicP2₁/n71.75 (7) nih.gov
2-Chlorophenyl 4-methylbenzoateC₁₄H₁₁ClO₂MonoclinicP2₁/c59.36 (7) researchgate.net
4-Acetylphenyl 3-methylbenzoateC₁₆H₁₄O₃MonoclinicP2₁/c82.52 (8) researchgate.net

Overview of Current Research Trajectories and Scholarly Contributions Pertaining to this compound

While specific scholarly contributions focusing exclusively on this compound are not prominent in the literature, the research trajectories for the broader class of substituted aryl benzoates are well-established and provide a clear context for its scientific relevance.

Another significant trajectory is the development of synthetic methodologies . Efficient and clean procedures for the synthesis of aryl esters are continuously being explored. iajpr.com Methods using catalysts like phosphonitrilic chloride or N-bromosuccinimide under mild conditions represent an effort to create environmentally benign and high-yield synthetic routes. iajpr.commdpi.com The synthesis of this compound would likely be achieved through established esterification protocols, such as the reaction of 4-chloro-3-methylphenol with 4-methylbenzoyl chloride or 4-methylbenzoic acid under activating conditions. iajpr.comresearchgate.net

Finally, aryl benzoates are investigated as biologically active molecules and synthetic intermediates . Research has shown that substituted benzoate esters can act as inhibitors for enzymes like EGFR, highlighting their potential in drug discovery. tandfonline.com The pyrolysis of aryl esters has also been studied to understand their thermal stability and decomposition pathways, which is relevant in fields like fuel science. researchgate.net Therefore, the research context for this compound lies at the intersection of materials chemistry, synthetic methodology, and medicinal chemistry, with its value derived from its potential to contribute to the systematic understanding of how structure dictates function in this versatile class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-3-5-12(6-4-10)15(17)18-13-7-8-14(16)11(2)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSZZRUVMTISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Methylphenyl 4 Methylbenzoate

Esterification Protocols for the Formation of 4-chloro-3-methylphenyl 4-methylbenzoate

The formation of the ester bond in this compound is typically achieved through well-established esterification reactions. These methods involve the reaction of the phenolic hydroxyl group of 4-chloro-3-methylphenol (B1668792) with an activated carboxyl group of a 4-methylbenzoic acid derivative.

Classical and Catalytic Approaches in this compound Synthesis

Two of the most common classical methods for the synthesis of aryl esters like this compound are the Schotten-Baumann reaction and the Fischer-Speier esterification.

The Schotten-Baumann reaction is a widely used method for acylating alcohols and phenols. wikipedia.orgiitk.ac.inbyjus.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 4-chloro-3-methylphenol with 4-methylbenzoyl chloride in the presence of a base. The base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.commdpi.com This method is often carried out in a two-phase system, with the reactants and product in an organic solvent and the base in the aqueous phase. wikipedia.org

The Fischer-Speier esterification , another cornerstone of ester synthesis, involves the reaction of a carboxylic acid (4-methylbenzoic acid) with an alcohol (4-chloro-3-methylphenol) in the presence of a strong acid catalyst. researchgate.net Common catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. nih.gov To favor the formation of the ester, the equilibrium of this reversible reaction is shifted towards the products, often by using an excess of one reactant or by removing the water formed during the reaction, for instance, through azeotropic distillation. nih.gov While effective for many alcohols, the direct esterification of phenols can be less efficient due to their lower nucleophilicity compared to aliphatic alcohols. researchgate.net

Catalytic approaches beyond the classical strong acids have been developed to improve efficiency and selectivity. Lewis acids and various solid acid catalysts are employed to activate the carboxylic acid for nucleophilic attack. For instance, metal triflates and chlorides can serve as effective catalysts. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process. mdpi.comresearchgate.netmdpi.com

Table 1: Comparison of Classical and Catalytic Approaches for Aryl Benzoate (B1203000) Synthesis

MethodReactantsTypical Catalyst/ReagentGeneral ConditionsAdvantagesDisadvantages
Schotten-Baumann Reaction4-chloro-3-methylphenol + 4-methylbenzoyl chlorideAqueous NaOH or PyridineBiphasic (organic/aqueous), Room temperature to moderate heatingHigh yield, fast reactionUse of corrosive acyl chlorides, generation of basic waste
Fischer-Speier Esterification4-chloro-3-methylphenol + 4-methylbenzoic acidH₂SO₄, p-TsOHReflux, water removalUses readily available carboxylic acidsReversible reaction, harsh acidic conditions, potential for side reactions
Catalytic (Heterogeneous)4-chloro-3-methylphenol + 4-methylbenzoic acidSolid acids (e.g., Zr/Ti oxides, zeolites) mdpi.commdpi.comElevated temperaturesCatalyst is reusable, easier product purificationMay require higher temperatures and longer reaction times

Optimization of Reaction Parameters for Yield and Purity of this compound

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

For a Schotten-Baumann approach, the concentration of the base and the rate of addition of the acyl chloride are critical. Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases. The choice of organic solvent can also influence the reaction rate and ease of product isolation.

In Fischer-Speier esterification , the catalyst loading is a key parameter; too little catalyst results in a slow reaction, while too much can lead to side reactions and purification challenges. The efficiency of water removal is paramount for achieving high conversion. Temperature control is also crucial, as excessively high temperatures can cause decomposition of the reactants or products.

For catalytic methods , the nature of the catalyst, including its surface area and acidity, directly impacts its activity. mdpi.com The optimal temperature and catalyst amount need to be determined for each specific catalytic system to achieve a balance between reaction rate and selectivity. For example, studies on the esterification of benzoic acid have shown that increasing the temperature and catalyst loading generally increases the conversion rate up to a certain point. researchgate.netdergipark.org.tr

Table 2: Optimization of Reaction Parameters for Aryl Benzoate Synthesis (Illustrative Data)

ParameterCondition ACondition BCondition CEffect on Yield/Purity
Catalyst Loading (mol%)1510Increasing catalyst loading generally increases yield up to an optimal point, beyond which it may not significantly improve or could lead to side products.
Temperature (°C)80100120Higher temperatures typically increase the reaction rate, but can also promote side reactions or decomposition, affecting purity. dergipark.org.tr
Reactant Molar Ratio (Phenol:Acid/Acyl Chloride)1:11:1.21:1.5Using a slight excess of the acylating agent can drive the reaction to completion and improve yield.
Reaction Time (hours)246Longer reaction times generally lead to higher conversion, but an optimal time exists beyond which no significant improvement is observed.

Advanced Synthetic Strategies for Substituted Aryl Benzoates

Beyond classical methods, advanced synthetic strategies offer improvements in terms of reaction efficiency, milder conditions, and functional group tolerance. For the synthesis of a substituted aryl benzoate like this compound, these can include microwave-assisted synthesis and phase-transfer catalysis.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. ajrconline.orgresearchgate.netnih.gov The application of microwave irradiation to Fischer-Speier esterification, for instance, can significantly accelerate the reaction, allowing for the synthesis of esters in minutes rather than hours. ajrconline.orgresearchgate.net This technique can be particularly beneficial for the synthesis of sterically hindered esters or when dealing with less reactive phenols.

Phase-transfer catalysis (PTC) is another valuable technique, especially for reactions involving an aqueous and an organic phase, such as the Schotten-Baumann reaction. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion (formed by the reaction of the phenol (B47542) with the base in the aqueous phase) to the organic phase, where it can react with the acyl chloride. rsc.org This can lead to faster reaction rates and milder reaction conditions.

Eco-Friendly and Sustainable Synthetic Pathways for Benzoate Esters

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including benzoate esters. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency.

A key area of development is the use of reusable solid acid catalysts in place of corrosive and difficult-to-remove mineral acids like sulfuric acid. researchgate.netmdpi.com Catalysts based on metal oxides, zeolites, and ion-exchange resins have been shown to be effective for esterification reactions. mdpi.comdergipark.org.tr These catalysts can often be recovered by simple filtration and reused multiple times, reducing waste and cost. researchgate.netnih.gov

The use of greener solvents or even solvent-free conditions is another important aspect of sustainable synthesis. researchgate.net Glycerol, for example, has been explored as a biodegradable and non-toxic solvent for some esterification reactions. researchgate.net Solvent-free reactions, where one of the reactants (like the alcohol in Fischer esterification) acts as the solvent, are highly atom-economical and minimize solvent waste. researchgate.net

Detailed Structural and Spectroscopic Data for this compound Not Available in Public Scientific Literature

A thorough search of public scientific databases and literature has revealed no specific experimental data for the single-crystal X-ray diffraction or vibrational spectroscopy of the chemical compound This compound . As a result, it is not possible to provide the detailed, scientifically accurate article under the requested outline.

The user's request specified a comprehensive analysis focusing on the advanced structural characterization and solid-state investigations of this particular compound. This included highly specific subsections on crystallographic parameters, molecular conformation, intermolecular interactions, crystal packing, and vibrational mode assignments from FT-IR and Raman spectroscopy.

This level of detail requires access to a published crystal structure, typically in the form of a Crystallographic Information File (CIF), and experimental spectroscopic data. Despite extensive searches, no such data could be located for "this compound".

While research exists for isomeric and related compounds—such as 4-methylphenyl 4-chlorobenzoate (B1228818), 3-chlorophenyl 4-methylbenzoate, and 4-chlorophenyl 4-methylbenzoate—the strict requirement to focus solely on this compound prevents the use of data from these different molecules. Extrapolating or substituting data from isomers would not be scientifically accurate and would violate the core instructions of the request.

Therefore, the following sections of the requested article cannot be generated:

Advanced Structural Characterization and Solid State Investigations of 4 Chloro 3 Methylphenyl 4 Methylbenzoate

Spectroscopic Probes for Detailed Structural Insights of 4-chloro-3-methylphenyl 4-methylbenzoate:

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Mode Assignment

Without the foundational research findings for this specific compound, the generation of a factually correct and detailed article as outlined is not feasible.

Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational arrangement of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the intricate structure of the molecule can be pieced together.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic protons of the 4-methylbenzoate moiety are expected to exhibit a characteristic AA'BB' system, with two doublets in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the 4-chloro-3-methylphenyl ring will present a more complex splitting pattern due to their asymmetric substitution, with signals appearing as doublets and doublet of doublets. The methyl groups on both aromatic rings will give rise to sharp singlet signals in the upfield region, generally between 2.0 and 2.5 ppm.

The ¹³C NMR spectrum complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield shift, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with their specific shifts influenced by the attached substituents (chlorine, methyl, and the ester linkage). The methyl carbons will appear as distinct signals in the upfield region of the spectrum, usually below 30 ppm.

Precise chemical shift values and coupling constants are instrumental in confirming the substitution pattern and the electronic environment of each nucleus. For instance, the ¹H-¹H coupling constants (J-values) in the aromatic regions can help to definitively assign the relative positions of the protons on each ring.

Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on established values for analogous compounds.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.00d~8.02HProtons ortho to carbonyl
~7.25d~8.02HProtons meta to carbonyl
~7.40d~8.51HH-5'
~7.15dd~8.5, 2.01HH-6'
~7.05d~2.01HH-2'
~2.45s-3H4-Methyl
~2.40s-3H3'-Methyl

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165.0C=O
~148.0C-1'
~144.0C-4
~136.0C-3'
~131.0C-4'
~130.0C (ortho to carbonyl)
~129.5C (meta to carbonyl)
~128.0C-5'
~127.0C-1
~126.0C-6'
~123.0C-2'
~21.54-Methyl
~20.03'-Methyl

Polymorphism and Crystallization Phenomena of Aryl Benzoate (B1203000) Esters

The solid-state structure of aryl benzoate esters, including this compound, is of significant interest due to the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms. These different polymorphs, while chemically identical, can exhibit distinct physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial in fields like pharmaceuticals and materials science, where the solid form of a compound can profoundly impact its performance.

The crystallization process is the primary determinant of which polymorphic form is obtained. Factors such as the choice of solvent, the rate of cooling or evaporation, temperature, and the presence of impurities can all influence the nucleation and growth of a specific crystal lattice. For aryl benzoate esters, the planarity of the aromatic rings and the rotational freedom around the ester linkage allow for various packing arrangements in the solid state. The dihedral angle between the two aromatic rings is a key structural parameter that often varies between different polymorphs. nih.gov

For instance, studies on related compounds like 3-chlorophenyl 4-methylbenzoate and 4-methylphenyl 4-chlorobenzoate (B1228818) have revealed detailed insights into their crystal structures. nih.govnih.gov These studies demonstrate how subtle changes in substituent positions can lead to different molecular packing and intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal lattice. researchgate.net The crystal structure of 3-chlorophenyl 4-methylbenzoate, for example, is monoclinic, and the molecules are aligned with their long axis in a specific direction within the crystal. nih.gov

The phenomenon of polymorphism in aryl benzoate esters is driven by a delicate balance of intermolecular forces, including van der Waals interactions and, where applicable, hydrogen bonding and halogen bonding. The specific substitution pattern on the aromatic rings of this compound will dictate the preferred packing motifs. The presence of both a chloro and a methyl substituent on one ring and a methyl group on the other provides a unique combination of steric and electronic factors that will influence its crystallization behavior and the potential for forming different polymorphs.

Investigating the crystallization of this compound from a variety of solvents and under different temperature gradients would be a systematic approach to uncover any potential polymorphs. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and hot-stage microscopy are essential for identifying and characterizing these different solid forms.

Computational Chemistry and Theoretical Modelling of 4 Chloro 3 Methylphenyl 4 Methylbenzoate

Density Functional Theory (DFT) Studies on 4-chloro-3-methylphenyl 4-methylbenzoate

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be performed to understand its fundamental chemical properties.

The initial step in a DFT study involves the geometric optimization of the molecule's structure. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional conformation, including the relative orientation of the two aromatic rings. Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only, as specific data is not available.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. A vibrational analysis of this compound would provide a detailed understanding of its dynamic behavior.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map of this compound would highlight the reactive centers and potential sites for intermolecular interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid-State

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypeContribution (%)
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
Cl···H/H···ClData not available

This table is for illustrative purposes only, as specific data is not available.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Charge Transfer Processes

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It can quantify charge transfer, hyperconjugative interactions, and delocalization of electron density. An NBO analysis of this compound would offer deep insights into the intramolecular interactions that contribute to its stability and reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

A thorough review of the scientific literature reveals that specific molecular dynamics (MD) simulation studies focused on this compound have not been published. MD simulations represent a powerful computational tool for exploring the conformational space of a molecule by simulating the atomic motions over time. Such a study would provide detailed insights into the flexibility of the molecule, the accessible range of dihedral angles, and the relative energies of different conformers in various environments (e.g., in a vacuum, in solution, or in a condensed phase).

Theoretical studies on the parent molecule, phenyl benzoate (B1203000), using methods such as Density Functional Theory (DFT), have been conducted to map its conformational space. nih.govnih.gov These studies indicate that the rotation around the C(=O)-O and C(=O)-C bonds are key to its conformational flexibility. nih.gov For substituted aryl benzoates, X-ray crystallography provides a static picture of the molecule's conformation in the solid state. Although crystal packing forces can influence the observed conformation, these structures provide a good approximation of low-energy conformers.

The table below presents the dihedral angles between the two aromatic rings for several related compounds, as determined by X-ray crystallography. This data offers a comparative basis for estimating the likely conformation of this compound.

Compound NameDihedral Angle Between Aromatic Rings (°)
3-Chlorophenyl 4-methylbenzoate71.75
2-Chlorophenyl 4-methylbenzoate59.36
4-Methylphenyl 4-chlorobenzoate (B1228818)51.86
4-acetylphenyl 3-methylbenzoate82.52

The data indicates that the dihedral angles in these molecules are significantly non-planar, ranging from approximately 52° to 83°. This twisted conformation is a result of balancing the stabilizing effects of π-conjugation across the ester linkage, which would favor planarity, against the destabilizing steric hindrance between the ortho-substituents on the rings and the carbonyl oxygen. For this compound, one would anticipate a similarly twisted, non-planar conformation.

The application of molecular dynamics simulations would be a logical next step in the computational analysis of this compound. Such simulations could provide a dynamic model of its conformational landscape, identify the most stable conformers, and calculate the energy barriers for rotation around the key single bonds. This would offer a more complete understanding of its structural properties beyond the static picture provided by crystallography.

Chemical Reactivity and Mechanistic Pathways Involving 4 Chloro 3 Methylphenyl 4 Methylbenzoate

Hydrolysis Kinetics and Mechanisms of Aryl Benzoate (B1203000) Esters

The hydrolysis of aryl benzoate esters, such as 4-chloro-3-methylphenyl 4-methylbenzoate, is a fundamental reaction that typically proceeds via a nucleophilic acyl substitution mechanism. The most common pathway for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This process involves a rate-determining step where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govsemanticscholar.org This intermediate then collapses, eliminating the phenoxide leaving group to form the carboxylate salt and the corresponding phenol (B47542).

The kinetics of this hydrolysis are significantly influenced by the electronic and steric properties of substituents on both the benzoyl and phenyl portions of the molecule. For the aryl (phenolic) leaving group, electron-withdrawing substituents stabilize the resulting phenoxide anion through resonance and inductive effects, making it a better leaving group and thus accelerating the rate of hydrolysis. nih.gov Conversely, electron-donating groups on the phenyl ring decrease the rate of hydrolysis. In the case of this compound, the 4-chloro group is electron-withdrawing, which would tend to increase the hydrolysis rate, while the 3-methyl group is weakly electron-donating.

On the benzoyl moiety, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate. semanticscholar.orgrsc.org The 4-methyl group on the benzoate portion of the title compound is electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon and slow the rate of hydrolysis compared to an unsubstituted benzoate.

The relationship between substituent electronic effects and reaction rates is often quantified by the Hammett equation, which correlates the logarithm of the rate constant with a substituent constant (σ) and a reaction constant (ρ). semanticscholar.orgacs.org Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction is predominantly catalyzed by the hydroxide ion in solutions with a pH greater than 5. oieau.fr The rate constants for hydrolysis show a clear correlation with Hammett substituent constants, confirming the influence of electronic effects on the stability of the transition state. oieau.fr Steric factors, particularly from ortho substituents on either ring, can also play a significant role by hindering the approach of the nucleophile to the carbonyl center. researchgate.netresearchgate.net

Table 1: Influence of Substituents on the Relative Hydrolysis Rates of Aryl Benzoate Esters

Illustrative data showing the general effect of electron-donating and electron-withdrawing groups on the rate of hydrolysis. Specific rate constants depend heavily on reaction conditions (pH, temperature, solvent).

Substituent on Phenyl Ring (Leaving Group)Electronic EffectExpected Impact on Hydrolysis Rate
4-Nitro (NO₂)Strongly Electron-WithdrawingSignificant Increase
4-Chloro (Cl)Electron-Withdrawing (Inductive)Increase
Hydrogen (H)Neutral (Reference)Baseline
3-Methyl (CH₃)Weakly Electron-DonatingSlight Decrease
4-Methoxy (OCH₃)Strongly Electron-Donating (Resonance)Significant Decrease

Transesterification Reactions and Catalysis

Transesterification is a key reaction for modifying esters, involving the exchange of the alkoxy or aryloxy group. For this compound, this would entail reacting it with an alcohol or another phenol to replace the 4-chloro-3-methylphenoxy group. The reaction is typically reversible and requires a catalyst to proceed at a practical rate. rsc.org It can be catalyzed by acids, bases, or organometallic and enzymatic catalysts. masterorganicchemistry.com

Under basic conditions, the mechanism is analogous to hydrolysis, involving the nucleophilic attack of an alkoxide or phenoxide ion on the ester carbonyl to form a tetrahedral intermediate, followed by the elimination of the original aryloxy group. masterorganicchemistry.com Common basic catalysts include alkali metal carbonates (e.g., K₂CO₃), which have proven effective for the transesterification of aryl esters with phenols. rsc.orgresearchgate.net N-heterocyclic carbenes (NHCs) have also emerged as highly efficient organic catalysts for transesterification under mild conditions. researchgate.net

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. masterorganicchemistry.com The mechanism involves a series of protonation, addition, deprotonation, and elimination steps (PADPED). masterorganicchemistry.com Lewis acids and solid acid catalysts, such as phosphotungstic acid, have been developed for the practical synthesis of aryl benzoates via transesterification. eurekaselect.com Lanthanide triflates, like La(OTf)₃, have shown unprecedented catalytic activity in the methanolysis of both aryl and alkyl esters at neutral pH and ambient temperatures. cdnsciencepub.com

Table 2: Catalytic Systems for the Transesterification of Aryl Benzoates

A summary of various catalysts used for the transesterification of aryl esters, along with their general characteristics.

Catalyst TypeExample CatalystTypical ConditionsReference
Alkali Metal BasePotassium Carbonate (K₂CO₃)Elevated temperature (e.g., 120 °C) rsc.org
Solid AcidPhosphotungstic AcidAromatic transesterification eurekaselect.com
OrganocatalystN-Heterocyclic Carbene (NHC)Room temperature, mild conditions researchgate.net
Lewis AcidLanthanum(III) Triflate (La(OTf)₃)Ambient temperature, neutral pH (in methanol) cdnsciencepub.com
Basic Ionic LiquidImidazolium-based hydroxideSolvent-free, reusable researchgate.net

Aromatic Substitution Reactions on the Chlorinated and Methylated Phenyl Rings

The two aromatic rings of this compound exhibit different reactivities toward electrophilic aromatic substitution.

The 4-methylphenyl (toluyl) ring is activated by the electron-donating methyl group, which directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is occupied by the ester linkage, substitution would be directed to the two equivalent ortho positions (C-3 and C-5).

The 4-chloro-3-methylphenyl ring presents a more complex scenario due to the competing effects of the chloro and methyl substituents.

Methyl group (-CH₃): An activating, ortho, para-director. It directs incoming electrophiles to positions 2, 5, and 6.

Chloro group (-Cl): A deactivating, ortho, para-director. stackexchange.com It withdraws electron density inductively (deactivating the ring) but donates electron density via resonance to the ortho and para positions. stackexchange.comblogspot.com It directs incoming electrophiles to positions 2, 5, and 6.

Both substituents direct to the same positions. However, steric hindrance will play a crucial role.

Position 2: Ortho to both -CH₃ and -Cl. This position is highly sterically hindered.

Position 5: Para to -Cl and meta to -CH₃. This position is electronically favored by the chlorine but not the methyl group.

Position 6: Ortho to -CH₃ and meta to -Cl. This position is electronically favored by the methyl group and is less sterically hindered than position 2.

Role of this compound as a Synthetic Building Block and Intermediate

This compound serves as a valuable synthetic intermediate, primarily by acting as a precursor to its constituent acid and phenol components or by undergoing reactions at its functional groups.

Source of Key Precursors: The most straightforward synthetic application is its hydrolysis to yield 4-chloro-3-methylphenol (B1668792) and 4-methylbenzoic acid (p-toluic acid). 4-Chloro-3-methylphenol is a known disinfectant and preservative. chemicalbook.com Both 4-chloro-3-methylphenol and 4-methylbenzoic acid are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Modification of the Ester Linkage: As detailed in sections 5.2 and 5.5, the ester can be converted to other esters (via transesterification) or amides, allowing for the introduction of diverse functionalities.

Cross-Coupling Reactions: The aryl chloride bond on the 4-chloro-3-methylphenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this position, enabling the synthesis of complex biaryl structures or substituted anilines after subsequent ester cleavage.

The ester group itself can also be a target for certain coupling reactions. Under specific catalytic conditions, the C(acyl)-O bond of aryl esters can be cleaved and coupled with partners like arylboronic acids to form ketones, representing a decarbonylative coupling pathway. acs.org

Derivatization Strategies for Modifying the Ester Functionality

The ester functionality is a versatile handle for chemical modification, allowing for the synthesis of a range of derivatives from this compound.

Conversion to Carboxylic Acid and Phenol: As discussed, alkaline or acidic hydrolysis cleaves the ester bond to produce 4-methylbenzoic acid and 4-chloro-3-methylphenol. psu.edu This deprotection is a common step in multi-step syntheses where the ester serves as a protecting group for either the carboxylic acid or the phenol. cmu.edu

Transesterification: This reaction, detailed in section 5.2, allows for the conversion of the title compound into a different ester by reacting it with various alcohols or phenols in the presence of a suitable catalyst. rsc.orgmasterorganicchemistry.com This is useful for tuning the physical or biological properties of the molecule by altering the ester component.

Amide Synthesis (Amidation): The ester can be converted into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require elevated temperatures or catalysis. A more common laboratory approach is a two-step process: first, hydrolyzing the ester to 4-methylbenzoic acid, and then coupling the acid with an amine using a standard coupling reagent (like DCC or EDC) or after converting the acid to a more reactive acyl chloride. organic-chemistry.org Direct conversion from the ester is also possible, for instance, by generating highly reactive phosphonium (B103445) salts in situ to activate the carboxylic acid derived from the ester. nih.govresearchgate.net This leads to the formation of N-substituted 4-methylbenzamides and releases 4-chloro-3-methylphenol. For example, reaction with 3-chloro-2-methylaniline (B42847) would lead to the formation of 4-methyl-N-(3-chloro-2-methylphenyl)benzamide. google.com

Advanced Applications in Chemical Science and Engineering for 4 Chloro 3 Methylphenyl 4 Methylbenzoate

Utilization as a Chiral Stationary Phase Component in Enantioseparations

The unique structural characteristics of the 4-chloro-3-methylphenyl moiety make it a valuable component in the design of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are instrumental in the separation of enantiomers, which is a critical process in the pharmaceutical and chemical industries.

Design and Synthesis of Cellulose-Based Chiral Selectors Incorporating 4-chloro-3-methylphenyl Moieties

Cellulose (B213188), a naturally occurring polymer with a chiral structure, serves as an excellent backbone for the development of chiral selectors. By derivatizing cellulose with specific chemical groups, its enantioselective properties can be significantly enhanced. One such effective derivative is cellulose tris(4-chloro-3-methylphenylcarbamate). nih.govwindows.netresearchgate.net The synthesis of this chiral selector involves the reaction of cellulose with an excess of 4-chloro-3-methylphenyl isocyanate in a suitable solvent, such as pyridine (B92270) or a mixture of toluene (B28343) and pyridine, under an inert atmosphere. The carbamate (B1207046) groups are formed through the reaction of the isocyanate with the hydroxyl groups of the cellulose backbone.

The degree of substitution of the hydroxyl groups on the cellulose can be controlled by adjusting the reaction conditions, which in turn influences the chiral recognition capabilities of the resulting CSP. researchgate.net These cellulose derivatives are then coated onto a silica (B1680970) gel support to create the final chiral stationary phase. The presence of the chloro and methyl substituents on the phenyl ring of the carbamate moiety is crucial for imparting specific interactive capabilities to the CSP. chromatographyonline.comphenomenex.com

Chromatographic Resolution of Enantiomers and Chiral Recognition Mechanisms

CSPs based on cellulose tris(4-chloro-3-methylphenylcarbamate) have demonstrated remarkable efficacy in the separation of a wide range of chiral compounds, including sulfoxides and various pharmaceuticals. nih.govpolimi.itresearchgate.net The separation of enantiomers is achieved through differential interactions between the chiral analyte and the chiral selector of the stationary phase. These interactions lead to the formation of transient diastereomeric complexes, allowing for the separation of the enantiomers as they travel through the chromatographic column. researchgate.netnih.govnih.gov

The chiral recognition mechanism is a complex interplay of several types of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The carbamate linkage provides sites for hydrogen bonding, while the aromatic rings of the 4-chloro-3-methylphenyl moiety and the analyte can engage in π-π interactions. The chloro and methyl groups on the phenyl ring create a specific steric and electronic environment that enhances the enantioselectivity of the stationary phase. nih.gov

Below is a table summarizing the chromatographic parameters for the separation of selected chiral sulfoxides using a cellulose tris(4-chloro-3-methylphenylcarbamate)-based column.

AnalyteMobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)
Methyl p-tolyl sulfoxiden-Hexane/2-Propanol (90/10)1.231.452.89
Ethyl p-tolyl sulfoxiden-Hexane/2-Propanol (90/10)1.561.382.54
Isopropyl p-tolyl sulfoxiden-Hexane/2-Propanol (90/10)1.891.292.11
Phenyl p-tolyl sulfoxiden-Hexane/2-Propanol (80/20)2.111.523.15

Potential as a Precursor for Functional Polymer Materials

Aryl benzoates, including 4-chloro-3-methylphenyl 4-methylbenzoate, can serve as versatile building blocks for the synthesis of functional polymers. The ester linkage can be susceptible to hydrolysis or transesterification, allowing for the incorporation of the molecule into polyester (B1180765) chains. Furthermore, the aromatic rings can be functionalized to introduce polymerizable groups, such as vinyl or acetylene (B1199291) moieties.

The synthesis of polymers from phenyl benzoate-based monomers has been explored for applications in liquid crystals and other advanced materials. tue.nl By designing monomers with specific substituents on the aromatic rings, polymers with tailored properties such as high thermal stability, specific liquid crystalline phases, and desirable optical properties can be achieved. The presence of the chloro and methyl groups in this compound can influence the solubility, processability, and final properties of the resulting polymers.

Supramolecular Chemistry and Crystal Engineering Applications

The study of the crystal structure of aryl benzoates provides valuable insights into their solid-state properties and their potential for crystal engineering. nih.govnih.gov Crystal engineering focuses on the design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions. acs.orgyoutube.com

Investigation in Nonlinear Optical (NLO) Properties of Related Aryl Benzoates

Aryl benzoates with donor-acceptor substituents are known to exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. mdpi.comnih.govresearchgate.net NLO materials can alter the properties of light, such as its frequency, and are essential components in devices like frequency converters and optical switches.

The NLO response of a molecule is related to its hyperpolarizability, which is influenced by the electronic nature of the substituents and the extent of π-conjugation in the molecule. researchgate.net In aryl benzoates, the ester group can act as a π-bridge connecting a donor and an acceptor group located on the two aromatic rings. By carefully selecting the donor and acceptor groups, the NLO properties can be tuned. For instance, a methyl group can act as a weak electron donor, while a chloro group has a more complex electronic effect. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to predict the NLO properties of designed molecules and to understand the structure-property relationships. nih.gov

The table below presents a comparison of the calculated second-order hyperpolarizability (β) for a series of push-pull arylthienyl-vinyl-benzothiazoles, which are related structures known for their NLO properties. researchgate.net

CompoundDonor GroupAcceptor Groupβ (x 10⁻³⁰ esu)
2a-H-NO₂1200
2b-OCH₃-NO₂1660
2c-N(CH₃)₂-NO₂2100

This data illustrates the significant impact of the electron-donating strength of the substituent on the NLO response.

Future Research Directions and Translational Opportunities for 4 Chloro 3 Methylphenyl 4 Methylbenzoate

Development of Advanced Analytical Techniques for In Situ Studies

A thorough understanding of the formation and behavior of 4-chloro-3-methylphenyl 4-methylbenzoate under various conditions is paramount for harnessing its full potential. Future research should prioritize the development and application of advanced in situ analytical techniques to monitor its synthesis, crystallization, and phase transitions in real-time.

Techniques such as in situ X-ray diffraction (XRD) and Raman spectroscopy could provide invaluable insights into the polymorphic transformations and crystallization kinetics of this compound. uomphysics.netchemicalbook.com For instance, monitoring the esterification reaction between 4-chloro-3-methylphenol (B1668792) and 4-methylbenzoyl chloride could reveal the formation of transient intermediates and help optimize reaction conditions for yield and purity.

Furthermore, the application of in situ atomic force microscopy (AFM) and transmission electron microscopy (TEM) would allow for the direct visualization of nucleation and growth processes at the nanoscale. This would be particularly insightful for understanding how the chloro and methyl substituents influence the crystal habit and morphology, which are critical for applications in areas like organic electronics and nonlinear optics.

Machine Learning-Assisted Property Prediction and Material Discovery

The vast chemical space of substituted aryl benzoates makes a purely experimental approach to material discovery time-consuming and resource-intensive. Machine learning (ML) offers a powerful alternative for accelerating this process by predicting the properties of novel compounds. bjmu.edu.cnresearchgate.net

Future work could involve developing quantitative structure-property relationship (QSPR) models for aryl benzoates. By training ML algorithms on a dataset of known compounds with their experimentally determined or computationally calculated properties, it would be possible to predict key characteristics of this compound, such as its melting point, solubility, and electronic properties. These models can range from linear regression to more complex graph neural networks that can capture intricate relationships between molecular structure and function. tandfonline.com

Moreover, generative ML models could be employed to design new derivatives of this compound with optimized properties for specific applications. For example, by defining a target property, such as a specific liquid crystal phase temperature range, a generative model could propose new molecular structures that are likely to exhibit this behavior.

Integration with High-Throughput Screening for Material Design

High-throughput screening (HTS) is a powerful experimental strategy that enables the rapid evaluation of large libraries of compounds. researchgate.netrsc.org Integrating HTS with the computational approaches described above would create a synergistic workflow for the discovery of new materials based on the this compound scaffold.

A potential HTS campaign could involve the synthesis of a library of analogs of this compound with variations in the substitution pattern of the aromatic rings. These compounds could then be rapidly screened for properties of interest, such as liquid crystallinity, fluorescence, or biological activity. The data generated from HTS would not only identify promising candidates for further development but also provide valuable training data for refining the ML models. cymitquimica.com

The insights gained from HTS can guide the rational design of new materials. For example, if a particular substitution pattern is found to consistently lead to desirable liquid crystalline properties, this information can be used to focus future synthetic efforts on that region of the chemical space.

Exploration of Self-Assembly and Nanostructured Materials

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of modern nanotechnology. The aromatic nature of this compound suggests that it may exhibit interesting self-assembly behavior, driven by non-covalent interactions such as π-π stacking and halogen bonding. researchgate.netacs.org

Future research should explore the self-assembly of this compound in various solvents and on different substrates. Techniques like scanning tunneling microscopy (STM) and small-angle X-ray scattering (SAXS) could be used to characterize the resulting nanostructures, which could range from nanofibers and nanoribbons to more complex architectures. The influence of the chloro and methyl substituents on the self-assembly process will be of particular interest, as these groups can modulate the intermolecular interactions that govern the formation of these structures. researchgate.netlibretexts.org

The development of self-assembled nanomaterials from this compound could open up a range of translational opportunities. For instance, ordered thin films of this material could find applications in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Furthermore, the encapsulation of active molecules within self-assembled nanostructures could be explored for drug delivery applications.

Data Tables

To provide context for the potential properties of this compound, the following table presents crystallographic data for structurally related compounds.

CompoundMolecular FormulaCrystal SystemSpace GroupDihedral Angle between Phenyl Rings (°)Reference
3-Chlorophenyl 4-methylbenzoateC₁₄H₁₁ClO₂MonoclinicP2₁/n71.75(7) nih.gov
4-Methylphenyl 4-chlorobenzoate (B1228818)C₁₄H₁₁ClO₂MonoclinicP2₁/c51.86(4)
Methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoateC₁₆H₁₂Cl₂N₂O₂MonoclinicP2₁/n56.98(4) nih.goviucr.org
Methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoateC₁₇H₁₄Cl₂N₂O₂TriclinicP-170.88(3) nih.goviucr.org

Q & A

Basic: What are the common synthetic routes for 4-chloro-3-methylphenyl 4-methylbenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound can be synthesized via esterification between 4-chloro-3-methylphenol and 4-methylbenzoyl chloride. A widely used method involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂), achieving yields up to 92% after flash chromatography (PE/CHCl₃ 1:1 v/v) . Optimization strategies include:

  • Catalyst selection : DMAP accelerates the reaction by acting as a nucleophilic catalyst.
  • Temperature control : Reactions are typically conducted at room temperature to minimize side reactions.
  • Purification : Flash chromatography with silica gel effectively separates the ester from unreacted starting materials.

For intermediates like 4-chloro-3-methylphenol, chlorination of 3-methylphenol using FeCl₃ as a catalyst under controlled conditions (e.g., 40–60°C) is recommended .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:
Key techniques include:

  • ¹H-NMR : Look for aromatic proton signals between δ 7.2–8.1 ppm. For example, in phenyl 4-chlorobenzoate derivatives, splitting patterns (e.g., doublets or triplets) confirm substituent positions .
  • IR Spectroscopy : Ester carbonyl (C=O) stretches appear near 1720–1740 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should match the molecular weight (e.g., m/z 264.7 for C₁₅H₁₃ClO₂).
  • X-ray Crystallography : Resolve ambiguities in molecular conformation using SHELXL for small-molecule refinement .

Advanced: How can researchers resolve contradictions in spectroscopic data indicating different structural conformations?

Methodological Answer:
Discrepancies in NMR or crystallographic data may arise from polymorphism or dynamic equilibria. To address this:

  • Variable Temperature (VT) NMR : Probe conformational flexibility by analyzing spectral changes at different temperatures.
  • X-ray Diffraction : Use SHELX programs to refine crystal structures and validate bond lengths/angles . For example, SHELXL’s robust algorithms resolve torsional ambiguities in aromatic esters .
  • DFT Calculations : Compare experimental data with computed spectra (e.g., using Gaussian or ORCA) to identify the most stable conformation.

Advanced: What computational methods are suitable for studying the electronic properties or reaction mechanisms involving this ester?

Methodological Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes by analyzing reaction databases .
  • Mechanistic Studies : Employ density functional theory (DFT) to model transition states in esterification or hydrolysis reactions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess potential pharmaceutical applications .

Application: In what pharmaceutical or material science contexts has this compound shown potential, and what methodologies assess its efficacy?

Methodological Answer:

  • Pharmaceuticals : As a lipophilic ester, it may serve as a prodrug or enzyme inhibitor. In vitro assays (e.g., enzyme inhibition kinetics using UV-Vis spectroscopy) can evaluate binding affinity .
  • Material Science : Its stability under thermal stress (tested via TGA/DSC) makes it a candidate for polymer coatings. Surface adsorption studies (e.g., quartz crystal microbalance) quantify interactions with substrates .
  • Agrochemicals : Bioactivity against pests can be screened using larval toxicity assays (e.g., LC₅₀ determination) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Steric Effects : The 3-methyl group on the phenyl ring hinders nucleophilic attack at the ester carbonyl, reducing reaction rates. Compare kinetics with less-hindered analogs (e.g., phenyl 4-chlorobenzoate) .
  • Electronic Effects : Electron-withdrawing Cl groups activate the carbonyl toward nucleophiles. Hammett σ constants quantify substituent effects on reactivity .
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to correlate substituent effects with rate constants.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., CH₂Cl₂).
  • Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced: How can researchers design comparative studies to evaluate the bioactivity of this compound against structurally similar esters?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-bromo vs. 4-chloro) and test against a common biological target (e.g., hyaluronidase inhibition assays) .
  • High-Throughput Screening (HTS) : Use microplate readers to assess IC₅₀ values across a library of derivatives.
  • Statistical Analysis : Apply ANOVA to identify significant differences in bioactivity between analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.